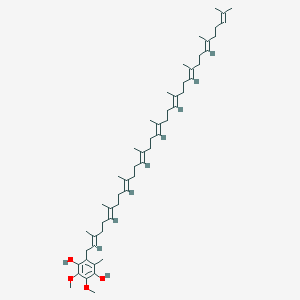
Ubiquinol-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ubiquinol-9 is a reduced form of coenzyme Q10, also known as CoQ10H2. It is a naturally occurring compound found in every cell of the body and plays a crucial role in the production of cellular energy and functions as a powerful antioxidant. This compound is essential for the production of adenosine triphosphate (ATP), which is the primary source of energy for cellular activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ubiquinol-9 involves the reduction of ubiquinone-9. This can be achieved through various chemical reduction methods, including the use of reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction conditions typically involve an inert atmosphere to prevent oxidation and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation followed by chemical reduction. Specific strains of bacteria or yeast are used to produce ubiquinone-9, which is then chemically reduced to this compound. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ubiquinol-9 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized back to ubiquinone-9.
Reduction: As mentioned, ubiquinone-9 can be reduced to this compound using reducing agents.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under aerobic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, or other reducing agents under an inert atmosphere.
Substitution: Strong nucleophiles in appropriate solvents.
Major Products:
Oxidation: Ubiquinone-9.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ubiquinol-9 has a wide range of scientific research applications, including:
Mecanismo De Acción
Ubiquinol-9 exerts its effects primarily through its role in the electron transport chain within mitochondria. It acts as an electron carrier, facilitating the transfer of electrons from NADH and FADH2 to complex III, ultimately leading to the production of ATP. Additionally, this compound functions as a potent antioxidant, protecting cellular components from oxidative damage by neutralizing free radicals .
Comparación Con Compuestos Similares
Ubiquinone-9: The oxidized form of ubiquinol-9, involved in the same redox cycle.
Ubiquinol-10: A similar compound with a longer isoprenoid side chain, commonly found in humans.
Comparison:
Bioavailability: this compound has higher bioavailability compared to ubiquinone-9 due to its reduced form, which is more readily absorbed by the body.
Antioxidant Properties: Both this compound and ubiquinol-10 exhibit strong antioxidant properties, but ubiquinol-10 is more prevalent in human tissues.
Energy Production: Both compounds play essential roles in cellular energy production, but this compound is specifically studied for its applications in various research fields.
Propiedades
Fórmula molecular |
C54H84O4 |
|---|---|
Peso molecular |
797.2 g/mol |
Nombre IUPAC |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,4-diol |
InChI |
InChI=1S/C54H84O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38,55-56H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+ |
Clave InChI |
NPCOQXAVBJJZBQ-WJNLUYJISA-N |
SMILES isomérico |
CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES canónico |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)

![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)


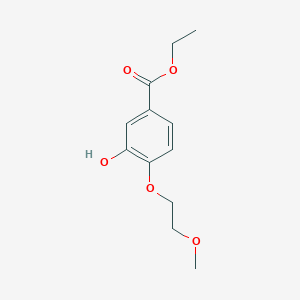
![7-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13142021.png)
![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
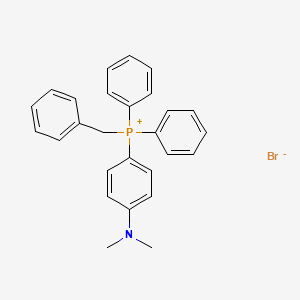
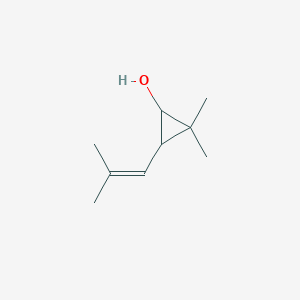
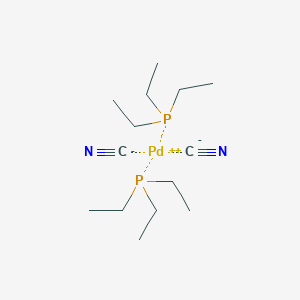
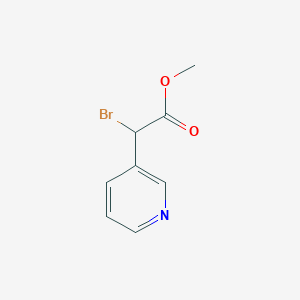

![(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)
